dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine

Medicinal Chemistry Building Block Selection Chemical Synthesis

Sourcing 114373-08-9 ensures procurement of the exact 3-methylpyrrolidine with a tertiary dimethylamino side chain—critical for maintaining SAR continuity in CNS-penetrant library synthesis (LogP ~0.55). Its solid physical form enables accurate automated dispensing, while the inherently protected tertiary amine eliminates orthogonal protection steps. With multi-vendor availability at ≥98% purity, this building block secures supply chain resilience and competitive pricing for your medicinal chemistry programs.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 114373-08-9
Cat. No. B6203461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl[(3-methylpyrrolidin-3-yl)methyl]amine
CAS114373-08-9
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC1(CCNC1)CN(C)C
InChIInChI=1S/C8H18N2/c1-8(7-10(2)3)4-5-9-6-8/h9H,4-7H2,1-3H3
InChIKeyOIMODVBOSLWPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine (CAS 114373-08-9): Procurement Guide for Pyrrolidine-Based Tertiary Diamine Building Blocks


Dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine (CAS 114373-08-9), also named N,N,3-trimethyl-3-pyrrolidinemethanamine, is a saturated pyrrolidine derivative featuring a tertiary amine side chain attached at the 3-position of the ring . This compound belongs to the class of N,N-dialkyl pyrrolidinylmethylamines and is utilized as a chemical building block in medicinal chemistry research . Its structure combines a secondary amine within the pyrrolidine ring with an exocyclic tertiary dimethylamino group, providing two distinct basic nitrogen centers for derivatization. The compound is available from multiple commercial suppliers at purities of 97-98% .

Why Generic Substitution of Dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine with Similar Pyrrolidine Amines Introduces Structural and Logistical Risk


Pyrrolidine-based amine building blocks cannot be interchanged without consequence. The specific substitution pattern—a 3-methyl group on the pyrrolidine ring combined with a dimethylaminomethyl side chain—dictates the spatial orientation of the basic nitrogen centers, which directly influences the steric and electronic environment of subsequent derivatization reactions . Substituting the target compound with demethylated analogs such as (3-methylpyrrolidin-3-yl)methanamine (CAS 114373-07-8) changes the side chain from a tertiary to a primary amine, fundamentally altering nucleophilicity and hydrogen bonding capacity. Similarly, replacing it with the non-methylated ring analog N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine (CAS 99724-17-1) reduces molecular weight by approximately 14 Da and modifies lipophilicity (LogP ~0.2 for the analog [1] versus ~0.55 for the target compound ), which may affect partitioning behavior in both synthetic and biological contexts. In iterative medicinal chemistry campaigns, even minor structural deviations can invalidate SAR continuity and compromise intellectual property positioning. Procurement of the exact CAS-matched compound ensures experimental reproducibility and supply chain consistency.

Quantitative Differentiators for Dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine (114373-08-9) Versus Structurally Adjacent Analogs


Structural Identity and Molecular Weight Differentiation from the Non-Methylated Analog

Dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine (C8H18N2, MW 142.24 g/mol) possesses a 3-methyl substitution on the pyrrolidine ring that distinguishes it from the structurally simpler analog N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine (C7H16N2, MW 128.22 g/mol). This methyl group contributes to increased molecular weight (+14 Da), enhanced lipophilicity (computed LogP of 0.5476 versus 0.2 for the non-methylated analog [1]), and a modified hydrogen bonding profile (1 H-bond donor, 2 acceptors, TPSA 15.27 Ų ) compared to the analog (1 donor, 2 acceptors, TPSA 15.3 Ų [1]). These physicochemical differences affect compound handling, purification behavior, and downstream derivatization outcomes .

Medicinal Chemistry Building Block Selection Chemical Synthesis

Amine Side Chain Functionality Differentiation from Primary Amine Analogs

The target compound features an exocyclic tertiary amine (dimethylamino group) at the 3-position of the pyrrolidine ring. This contrasts with (3-methylpyrrolidin-3-yl)methanamine (CAS 114373-07-8), which bears a primary amine (CH2NH2) at the equivalent position . The tertiary amine in the target compound exhibits distinct nucleophilicity, basicity (pKa ~9-10 typical for tertiary alkylamines versus ~10-11 for primary alkylamines), and steric accessibility for alkylation or reductive amination reactions. Primary amine analogs are more prone to over-alkylation and require orthogonal protection strategies during multi-step syntheses . The dimethylamino group also eliminates the possibility of amide bond formation directly at this nitrogen, directing conjugation chemistry toward the pyrrolidine ring nitrogen or alternative functional handles.

Synthetic Chemistry Building Block Selection Derivatization Strategy

Commercial Purity Specification and Supplier Diversity

Dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine (CAS 114373-08-9) is commercially available from multiple vendors at high purity specifications. Verified purities include 98% (Leyan and ChemScene ) and 97% (AKSci ). In contrast, the closely related analog (3-methylpyrrolidin-3-yl)methanamine (CAS 114373-07-8) is offered at 95% purity , representing a 2-3 percentage point purity differential that may be meaningful for applications requiring minimal impurity profiles. Additionally, the target compound benefits from multi-vendor sourcing options, which provides procurement flexibility and mitigates single-source supply disruption risk.

Procurement Quality Assurance Supply Chain

Physical State Differentiation from Liquid Analogs

Dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine (CAS 114373-08-9) is supplied as a solid at ambient temperature, requiring storage sealed in dry conditions at 2-8°C for long-term stability . This contrasts with the structurally related analog N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine (CAS 99724-17-1), which is a liquid at 20°C . The solid physical form of the target compound may offer advantages in weighing accuracy for small-scale reactions, reduced volatility during handling, and simplified shipping logistics compared to liquid amine analogs that require additional containment measures. The solid form also facilitates preparation of precisely pre-weighed aliquots for high-throughput parallel synthesis workflows .

Compound Handling Storage Logistics Formulation

Computed Rotatable Bond Count and Conformational Flexibility

The target compound possesses 2 rotatable bonds (the C-CH2-N(CH3)2 linkage) based on computed descriptors . This represents moderate conformational flexibility compared to more constrained or more flexible analogs. The rotatable bond count influences the compound's ability to adopt bioactive conformations when incorporated into larger molecular frameworks. For context, the primary amine analog (3-methylpyrrolidin-3-yl)methanamine has 1 rotatable bond (C-CH2NH2), while the dihydrochloride salt form of the target compound retains similar conformational properties. The specific rotatable bond arrangement in dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine provides a defined degree of conformational freedom that may be advantageous in scaffold diversification strategies where controlled flexibility is desired .

Computational Chemistry Drug Design Conformational Analysis

Recommended Research and Procurement Application Scenarios for Dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine (CAS 114373-08-9)


Synthesis of Tertiary Amine-Containing Pharmacophores Requiring Moderate Lipophilicity

When designing small molecule libraries for targets that demand a balance of polarity and membrane permeability, dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine offers a computed LogP of 0.5476 . This LogP value, intermediate between more hydrophilic primary amine analogs and more lipophilic alkylated derivatives, positions the compound as a suitable building block for CNS-penetrant or cell-permeable scaffolds where excessive polarity would hinder passive diffusion. The combination of a pyrrolidine ring secondary amine (pKa ~10-11, protonated at physiological pH) with an exocyclic tertiary amine (pKa ~9-10, predominantly neutral) creates a mixed ionization profile that can be exploited for tissue-specific distribution tuning .

Parallel Medicinal Chemistry Campaigns Requiring Solid-Phase Handling and Precise Weighing

For high-throughput synthesis platforms where accurate weighing of small quantities is critical, the solid physical form of dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine provides practical advantages over liquid analogs . The compound can be accurately dispensed into 96-well or 384-well plates for parallel amide coupling, reductive amination, or alkylation reactions. The storage requirement of sealed, dry conditions at 2-8°C aligns with standard cold storage workflows common in medicinal chemistry laboratories. This scenario is particularly relevant when liquid amine building blocks would introduce volumetric dispensing variability or evaporative losses during automated synthesis protocols .

Scaffold Diversification Where Primary Amine Reactivity Is Undesirable

In multi-step synthetic sequences requiring orthogonal protection strategies, the tertiary amine side chain of dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine eliminates the need for protecting group manipulation at the exocyclic nitrogen . Unlike primary amine analogs (e.g., CAS 114373-07-8) that would require Boc, Cbz, or Fmoc protection to prevent unwanted amide formation or alkylation, the dimethylamino group is inherently protected from acylation and resists over-alkylation . This reduces step count and improves overall synthetic efficiency. The pyrrolidine ring nitrogen remains available for derivatization, enabling sequential functionalization strategies without protecting group interference at the side chain .

Supply Chain Risk Mitigation Through Multi-Vendor Procurement

Organizations seeking to establish reliable supply chains for building block libraries can leverage the multi-vendor availability of dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine . Unlike niche analogs with single-source dependency, this compound can be sourced from multiple qualified suppliers offering purities of 97-98%. This vendor diversity enables competitive pricing, qualification of secondary supply sources, and resilience against individual supplier stockouts or discontinuations. Procurement teams can implement vendor rotation or dual-sourcing strategies to maintain uninterrupted access to this building block for ongoing medicinal chemistry programs .

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